2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid
CAS No.: 1209535-34-1
Cat. No.: VC3049012
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol
* For research use only. Not for human or veterinary use.
![2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid - 1209535-34-1](/images/structure/VC3049012.png)
Specification
CAS No. | 1209535-34-1 |
---|---|
Molecular Formula | C13H10N2O4 |
Molecular Weight | 258.23 g/mol |
IUPAC Name | 2-(1,3-dioxo-4H-pyrazino[1,2-a]indol-2-yl)acetic acid |
Standard InChI | InChI=1S/C13H10N2O4/c16-11-6-14-9-4-2-1-3-8(9)5-10(14)13(19)15(11)7-12(17)18/h1-5H,6-7H2,(H,17,18) |
Standard InChI Key | LRILFFUFPPIPTA-UHFFFAOYSA-N |
SMILES | C1C(=O)N(C(=O)C2=CC3=CC=CC=C3N21)CC(=O)O |
Canonical SMILES | C1C(=O)N(C(=O)C2=CC3=CC=CC=C3N21)CC(=O)O |
Introduction
Chemical Identity and Structure
The compound 2-{1,3-Dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid represents an important member of the pyrazinoindole chemical family. This section provides a comprehensive overview of its fundamental identification parameters and structural characteristics that define its chemical identity.
Nomenclature and Identification
The compound is precisely identified through multiple chemical registry systems and commercial designations. These standardized identifiers facilitate accurate communication among researchers and ensure proper handling in laboratory and industrial settings.
Parameter | Information |
---|---|
IUPAC Name | 2-(1,3-dioxo-4H-pyrazino[1,2-a]indol-2-yl)acetic acid |
CAS Number | 1209535-34-1 |
Catalog Number | 2591DG (AK Scientific) |
Molecular Formula | C13H10N2O4 |
Molecular Weight | 258.22 g/mol |
The compound features a systematic IUPAC name that accurately describes its chemical structure, while its unique CAS registry number enables unambiguous identification in chemical databases and regulatory documentation .
Structural Representation
The molecular structure of 2-{1,3-Dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid can be digitally represented through various notation systems that encode its atomic connectivity and spatial arrangement.
The compound's structure is represented by the following notations:
SMILES: c1ccc2c(c1)cc3n2CC(=O)N(C3=O)CC(=O)O
InChI: InChI=1S/C13H10N2O4/c16-11-6-14-9-4-2-1-3-8(9)5-10(14)13(19)15(11)7-12(17)18/h1-5H,6-7H2,(H,17,18)
InChIKey: LRILFFUFPPIPTA-UHFFFAOYSA-N
These representations reveal the compound contains a fused ring system comprising indole and pyrazine moieties with an acetic acid functional group attached to the nitrogen atom of the pyrazine ring. The structure features two carbonyl groups within the pyrazine component, contributing to its distinctive chemical reactivity and physical properties .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-{1,3-Dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid is essential for predicting its behavior in various environments and applications. These properties inform proper handling procedures and guide potential research applications.
Physical Properties
The compound demonstrates several notable physical characteristics that influence its stability, handling requirements, and potential formulation considerations.
Property | Value |
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Physical State | Solid |
Density | 1.5±0.1 g/cm³ |
Flash Point | 311.7±30.1 °C |
Boiling Point | 591.9±50.0 °C at 760 mmHg |
Polarizability | 26.2±0.5 10⁻²⁴cm³ |
Vapor Pressure | 0.0±1.8 mmHg at 25°C |
These physical parameters indicate 2-{1,3-Dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid is a stable solid at room temperature with minimal volatility, as evidenced by its high boiling point and negligible vapor pressure. The compound's relatively high flash point suggests low flammability risk under normal laboratory conditions .
Chemical Reactivity
The presence of carbonyl groups (C=O) within the pyrazine ring portion creates potential sites for nucleophilic attack and contributes to the compound's polarity. These structural features collectively determine how the molecule interacts with biological systems and influences its potential applications in pharmaceutical research and chemical synthesis .
Hazard Type | Classification |
---|---|
Skin irritation | Category 2 |
Eye irritation | Category 2A |
Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
This classification indicates the compound can cause skin irritation, serious eye irritation, and may irritate the respiratory tract upon exposure. The GHS pictogram associated with these hazards is the exclamation mark symbol, indicating a warning-level hazard .
Applications in Research and Industry
Current Applications
2-{1,3-Dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid serves multiple functions in scientific research and industrial settings. Based on available data, its primary applications include:
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Pharmaceutical impurity standard for quality control processes
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Chemical synthesis intermediate in the preparation of more complex molecules
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Research reagent for investigating structure-activity relationships in pyrazinoindole compounds
The compound's utility is primarily limited to industrial-grade scientific research applications, with restrictions against use for other purposes. This suggests its role is primarily in controlled laboratory environments rather than as an active ingredient in commercial products .
Synthetic Approaches and Chemical Relationships
Chemical Relationships
The compound belongs to a family of heterocyclic structures that continue to attract significant attention in organic and medicinal chemistry. Within this chemical space:
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Pyrazino[1,2-a]indol-1-ones have been extensively explored for their biological properties
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Pyrazino[1,2-a]indol-4-ones, more closely related to our compound of interest, have been comparatively less studied but show promising pharmacological potential
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The development of one-pot approaches to synthesize these structures from easily available building blocks represents an area of ongoing research interest
These relationships highlight the position of 2-{1,3-Dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid within the broader context of heterocyclic chemistry and suggest potential avenues for further investigation of its properties and applications.
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